molecular formula C17H18ClNO4 B4232247 6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one

6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one

Cat. No.: B4232247
M. Wt: 335.8 g/mol
InChI Key: MJMBFNRCFTXMRC-UHFFFAOYSA-N
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Description

6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a pyrrolidinyl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core, followed by the introduction of the chloro, methoxy, and pyrrolidinyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its biological activity has been explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research has focused on its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functional attributes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis help elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Another chromen-2-one derivative with a similar core structure but different substituents.

    4-hydroxy-2-quinolones: Compounds with a related heterocyclic structure and diverse biological activities.

Uniqueness

6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural diversity allows for a wide range of modifications, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-7-methoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-10-11-7-13(18)15(22-2)9-14(11)23-17(21)12(10)8-16(20)19-5-3-4-6-19/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMBFNRCFTXMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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